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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1456701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)piperazin-2-
one, a heterocyclic compound of interest in medicinal chemistry. Synthesizing data from

established chemical literature and safety documentation, this document details the

compound's properties, a robust synthesis protocol, analytical characterization methods, and

its emerging role in biomedical research, particularly in the exploration of novel anticancer

agents.

Core Compound Identification and Properties
3-(4-Chlorophenyl)piperazin-2-one is a substituted piperazinone, a class of compounds

recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in

biologically active molecules. The defining features of this compound are a piperazin-2-one

core, which can be considered a cyclic amide (lactam), substituted at the 3-position with a 4-

chlorophenyl group. This substitution is critical to its chemical nature and potential biological

interactions.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)piperazin-2-one
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Property Value Source(s)

CAS Number 86147-28-6 [1]

Molecular Formula C₁₀H₁₁ClN₂O [1]

Molecular Weight 210.66 g/mol [1]

IUPAC Name
3-(4-chlorophenyl)piperazin-2-

one
[2]

Synonyms
3-(4-Chlorophenyl)-2-

piperazinone
[1]

Appearance Solid (form may vary) Assumed based on analogs

Synthesis and Mechanistic Rationale
The synthesis of 3-aryl-piperazin-2-ones can be achieved through various modern organic

chemistry strategies. One-pot reactions, such as cascade double nucleophilic substitutions,

offer an efficient route to this scaffold. Below is a detailed protocol adapted from established

methodologies for related piperazinone structures, providing a reliable pathway to 3-(4-
Chlorophenyl)piperazin-2-one.

Conceptual Workflow for Synthesis
The synthesis is conceptualized as a multi-step process beginning with readily available

starting materials, proceeding through a key cyclization step to form the piperazinone ring.
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Starting Materials

Intermediate Steps

Core Formation

Final Product

4-Chlorobenzaldehyde

Reductive Amination:
Formation of N-substituted diamine

Ethylenediamine Derivative (e.g., N-Boc-ethylenediamine) Halogenated Acetic Acid Ester (e.g., Ethyl bromoacetate)

N-Acylation:
Reaction with haloacetyl halide

Intramolecular Cyclization:
Base-mediated ring closure to form piperazinone

Purification:
Column Chromatography / Recrystallization

3-(4-Chlorophenyl)piperazin-2-one

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 3-(4-Chlorophenyl)piperazin-2-one.

Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for synthesizing substituted piperazinones.

Step 1: Synthesis of the N-(4-Chlorobenzyl)ethylenediamine Precursor.
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Rationale: This initial step involves a reductive amination to couple the aromatic aldehyde

with one of the nitrogen atoms of the ethylenediamine backbone. Using a protecting group

like Boc on one amine ensures regioselectivity.

To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add 4-chlorobenzaldehyde

(1.0 eq) and acetic acid (catalytic amount).

Stir the mixture at room temperature for 1 hour.

Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with water and extract the product with dichloromethane. The organic

layers are combined, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure.

Step 2: Acylation with Ethyl Bromoacetate.

Rationale: The free secondary amine of the precursor is acylated with a halo-ester. This

introduces the carbonyl group and the second carbon atom required for the piperazinone

ring.

Dissolve the product from Step 1 in dichloromethane and cool to 0°C.

Add triethylamine (1.2 eq) followed by the dropwise addition of ethyl bromoacetate (1.1

eq).

Stir the reaction at room temperature for 6 hours.

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acylated

intermediate.

Step 3: Deprotection and Intramolecular Cyclization.
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Rationale: The Boc protecting group is removed under acidic conditions. A subsequent

addition of a non-nucleophilic base promotes an intramolecular nucleophilic substitution,

where the newly freed primary amine attacks the carbon bearing the bromide, closing the

ring to form the lactam.

Dissolve the acylated intermediate in a solution of 4M HCl in dioxane.

Stir at room temperature for 2 hours until TLC indicates complete deprotection.

Remove the solvent under reduced pressure.

Dissolve the resulting amine salt in acetonitrile, and add a non-nucleophilic base such as

potassium carbonate (3.0 eq).

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

Cool the reaction, filter off the base, and concentrate the filtrate.

Step 4: Purification.

Rationale: Purification is essential to remove any unreacted starting materials, reagents,

and side products to obtain the final compound with high purity.

The crude product is purified by column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes as the eluent.

Fractions containing the desired product are combined and the solvent is evaporated to

yield 3-(4-Chlorophenyl)piperazin-2-one.

Analytical Characterization
Confirming the identity and purity of the synthesized 3-(4-Chlorophenyl)piperazin-2-one is a

critical, self-validating step in the experimental workflow. A combination of spectroscopic

methods is employed for unambiguous structural elucidation.

Analytical Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1456701?utm_src=pdf-body
https://www.benchchem.com/product/b1456701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Purity Assessment

Final Confirmation

Synthesized Product

NMR Spectroscopy
(¹H and ¹³C)

- Confirms connectivity and carbon-hydrogen framework

Mass Spectrometry (MS)
- Determines molecular weight and fragmentation pattern

Infrared (IR) Spectroscopy
- Identifies key functional groups (e.g., C=O, N-H)

HPLC / LC-MS
- Quantifies purity and identifies impurities

Verified Structure and Purity

Click to download full resolution via product page

Caption: Standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show

characteristic signals for the aromatic protons of the 4-chlorophenyl ring, as well as distinct

signals for the methylene (-CH₂-) and methine (-CH-) protons of the piperazinone ring. ¹³C

NMR will confirm the number of unique carbon environments, including the carbonyl carbon

of the lactam.[3][4][5]

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound

(210.66 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the

elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands

for the N-H bond of the amine and amide, and a strong absorption for the C=O (carbonyl)

group of the lactam.[3]

Biological Activity and Research Applications
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The arylpiperazine scaffold is a cornerstone in the development of neurologically active agents

and other therapeutics. While specific data on 3-(4-Chlorophenyl)piperazin-2-one is limited,

research on closely related 3-aryl-piperazinone and 1-aryl-piperazin-2-one derivatives provides

strong indications of its potential applications, particularly in oncology.

Anticancer and Cytotoxic Potential
Several studies have synthesized libraries of substituted arylpiperazinones and evaluated their

cytotoxic activity against various human cancer cell lines.

Inhibition of Farnesyltransferase (FTase): Derivatives of 1-(3-chlorophenyl)piperazin-2-one

have been synthesized as bioisosteres of imidazole-containing farnesyltransferase inhibitors.

[6] Farnesyltransferase is a key enzyme in the post-translational modification of the Ras

protein, which is frequently mutated and hyperactive in many human cancers. Inhibition of

this enzyme is a validated strategy in anticancer drug development.

Cytotoxicity in Cancer Cell Lines: Studies have demonstrated that derivatives of the

chlorophenylpiperazinone core exhibit significant cytotoxic activity against human lung

cancer (A549) and colon cancer (HT-29) cell lines.[6][7] For instance, the substitution of the

imidazole ring in known inhibitors with moieties like 1-amidinourea on the piperazinone

scaffold led to improved cytotoxic activity.[6][7]

Protein Geranylgeranyltransferase-I (PGGTase-I) Inhibition: The piperazin-2-one scaffold has

been successfully used to design potent and highly selective inhibitors of PGGTase-I.[8] This

enzyme, like FTase, is crucial for the function of small GTPases (e.g., Rho, Rac) that are

involved in cell growth, differentiation, and oncogenesis.[9][10] Therefore, 3-(4-
Chlorophenyl)piperazin-2-one represents a valuable starting point for developing novel

PGGTase-I inhibitors.

The collective evidence suggests that 3-(4-Chlorophenyl)piperazin-2-one is a compound of

high interest for screening and lead optimization in anticancer drug discovery programs. Its

structural features make it a candidate for inhibiting key enzymes in oncogenic signaling

pathways.

Safety and Handling
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As a research chemical with undetermined long-term toxicological properties, 3-(4-
Chlorophenyl)piperazin-2-one must be handled with appropriate care in a laboratory setting.

Hazard Identification (Based on Supplier SDS):[11]

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation:

H335 - May cause respiratory irritation.

Recommended Precautions:[11]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Wear protective gloves (e.g., nitrile).

Wear chemical safety goggles or a face shield.

Wear a lab coat.

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any

exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage: Keep the container tightly closed in a dry and well-ventilated place.

First Aid:

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

If on Skin: Wash with plenty of soap and water.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Conclusion
3-(4-Chlorophenyl)piperazin-2-one (CAS 86147-28-6) is a well-defined chemical entity with

significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through

established organic chemistry protocols, and its structure can be rigorously verified using

standard analytical techniques. The primary area of research interest for this compound and its

close analogs lies in oncology, where the piperazinone core has been shown to be a viable

platform for developing inhibitors of critical enzymes in cancer signaling pathways, such as

farnesyltransferase and geranylgeranyltransferase-I. Researchers and drug development

professionals should handle this compound with appropriate safety precautions, recognizing its

potential as a valuable building block for the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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